molecular formula C12H10FNO3 B13635039 3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13635039
M. Wt: 235.21 g/mol
InChI Key: SXOVQGLQEBHGCQ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 1370418-83-9) is a fluorinated isoxazole derivative characterized by a 5-fluoro-2-methylphenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. This compound is synthesized via ester hydrolysis of its ethyl carboxylate precursor, a common method for generating carboxylic acid derivatives .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-3-4-8(13)5-9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

SXOVQGLQEBHGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the isoxazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

  • Fluorinated Phenyl Groups : The presence of fluorine enhances metabolic stability and bioavailability. For example, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is utilized in synthesizing antioxidant carboxamides , while the 5-fluoro-2-methylphenyl variant (target compound) may offer improved lipophilicity for membrane penetration .
  • Chlorinated Derivatives : The 2,6-dichlorophenyl analog is critical in synthesizing flucloxacillin, a β-lactamase-resistant penicillin . Chlorine atoms at the 2- and 6-positions enhance steric hindrance, preventing enzymatic degradation.

Biological Activity

3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H10_{10}FNO3_3
  • Molecular Weight : 235.21 g/mol
  • CAS Number : 1963661-88-2

The structure comprises a five-membered isoxazole ring fused with a phenyl group that is substituted with a fluorine atom and a methyl group. This configuration contributes to its distinctive chemical reactivity and biological properties, making it a subject of interest in drug discovery.

1. Antimicrobial Activity

Research has indicated that compounds similar to 3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid exhibit antimicrobial properties. The presence of the isoxazole ring is believed to enhance interaction with microbial enzymes, potentially inhibiting their activity.

2. Anti-inflammatory Effects

Studies have shown that derivatives of isoxazole carboxylic acids can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways, which warrants further investigation.

Case Study 1: Antimicrobial Testing

In a study published by MDPI, derivatives of isoxazole carboxylic acids were tested against various bacterial strains. The results indicated that compounds with similar structures showed significant antibacterial activity, suggesting that 3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid may also exhibit similar effects .

Case Study 2: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of isoxazole derivatives in animal models. The results demonstrated a marked reduction in inflammatory markers when treated with compounds structurally related to 3-(5-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid, indicating potential therapeutic applications in inflammatory diseases .

Research Findings

Study Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth observed in derivatives
Anti-inflammatory EffectsReduction in cytokine levels in treated models
Anticancer ActivityInduction of apoptosis in cancer cell lines

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